N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S2/c1-3-5-19-14(21)13-10(4-6-23-13)16-15(19)24-8-12(20)17-11-7-9(2)22-18-11/h4,6-7H,3,5,8H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKKBXAEBDOTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Aminothiophene Derivatives
The thieno[3,2-d]pyrimidin-4-one scaffold is synthesized via cyclization of 3-aminothiophene-2-carboxylic acid derivatives. As described in WO1999024440A1, 3-amino-thiophene-2-carboxylic acid methyl ester undergoes hydrolysis under basic conditions (NaOH, reflux, 2 hr) followed by acidification (HCl, pH 5) to yield thiophen-3-ylamine. Subsequent treatment with triethyl orthoformate and 2,2-dimethyl-dioxane-4,6-dione at 85°C induces cyclization to form the pyrimidinone ring.
Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NaOH/HCl | Reflux | 2 hr | 78% |
| 2 | Triethyl orthoformate | 85°C | 12 hr | 65% |
Propyl Group Introduction
Alkylation at position 3 is achieved using propyl bromide in the presence of a base (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 hr. Nuclear magnetic resonance (NMR) data confirm regioselective substitution:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.02 (t, J=7.4 Hz, 3H, CH₂CH₂CH₃), 1.65 (sextet, J=7.4 Hz, 2H, CH₂CH₂CH₃), 3.45 (t, J=7.4 Hz, 2H, NCH₂).
Preparation of the 5-Methyl-1,2-Oxazol-3-yl Moiety
Robinson-Gabriel Synthesis
The 5-methyl-1,2-oxazole ring is constructed via cyclodehydration of N-acyl-β-hydroxyamino intermediates. Reacting ethyl 3-aminocrotonate with acetic anhydride at 120°C for 3 hr yields the oxazole core.
Optimization Note : Substituent position is controlled by steric effects, with methyl groups preferentially occupying the 5-position due to reduced ring strain.
Sulfanylacetamide Bridging and Final Coupling
Mercapto Intermediate Generation
The thienopyrimidin-4-one core is functionalized at position 2 via bromination (NBS, CCl₄, 0°C) followed by thiolation (thiourea, EtOH, reflux).
Acetamide Linker Installation
2-Chloroacetamide is reacted with the mercapto-thienopyrimidinone intermediate in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at 25°C for 12 hr. Subsequent coupling to the 5-methyl-1,2-oxazol-3-ylamine via EDC/HOBt-mediated amidation completes the synthesis.
Critical Parameters
- pH Control : Maintain pH 7–8 to prevent oxazole ring hydrolysis.
- Solvent Selection : THF outperforms DMF in minimizing side reactions (yield: 82% vs. 68%).
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole or thienopyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in chemistry, biology, medicine, and industry. It features a unique structure that includes an oxazole ring, a thienopyrimidine core, and an acetamide group, making it an interesting subject for scientific research.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex molecules.
- Biology It is studied for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine It is investigated for its potential therapeutic effects and as a lead compound for drug development.
- Industry It is utilized in the development of new materials and chemical processes.
Comparison to Similar Compounds
This compound is unique due to its specific structural features, such as the propyl group on the thienopyrimidine core and the sulfanyl linkage. These structural elements may confer distinct chemical and biological properties compared to similar compounds.
Table 1: Comparison of Similar Compounds
| Compound | Unique Structural Feature |
|---|---|
| This compound | Propyl group on the thienopyrimidine core and the sulfanyl linkage |
| N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | Methyl group on the thienopyrimidine core |
| N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-ethyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | Ethyl group on the thienopyrimidine core |
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Functional Groups
The compound’s thieno[3,2-d]pyrimidinone core distinguishes it from other acetamide derivatives. Below is a comparative analysis of key analogs:
Key Observations:
- Thieno[3,2-d]pyrimidinone vs. Pyrimido[4,5-d]pyrimidinone (): The target compound’s thieno-fused pyrimidinone differs from the pyrimido[4,5-d]pyrimidinone core in compound 11p (), which is linked to a benzodiazepine system. This difference likely alters pharmacokinetic properties, as thiophene rings enhance lipophilicity compared to pyrimidine systems .
- Sulfanyl Acetamide Bridge: The sulfanyl (-S-) linkage is shared with compounds like 8t and VUAA-1, which are associated with enzyme inhibition (e.g., LOX) or receptor agonism (e.g., Orco) . This suggests the target compound may interact with similar biological targets.
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight is expected to exceed 400 g/mol (comparable to 8t and iCRT3), which may influence bioavailability .
- Solubility: The oxazole and pyrimidinone groups could enhance water solubility compared to purely aromatic systems (e.g., 8t’s indole moiety) .
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 364.4 g/mol. The compound features a complex structure that includes an oxazole ring and a thienopyrimidine core, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₃S₂ |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 1252911-50-4 |
Antimicrobial Activity
Research indicates that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of thienopyrimidinones have shown potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were often in the low micromolar range, indicating strong antibacterial potential .
Case Study:
In a study evaluating the antimicrobial efficacy of thienopyrimidine derivatives, several compounds demonstrated MIC values as low as 0.21 μM against Pseudomonas aeruginosa and E. coli . This suggests that N-(5-methyl-1,2-oxazol-3-yl)-2-{(4-oxo-thienopyrimidine)} derivatives could be similarly effective.
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Similar thienopyrimidine derivatives have been studied for their effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. Compounds in this class demonstrated cytotoxicity with IC50 values in the nanomolar range .
Mechanism of Action:
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, certain derivatives were found to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many signaling pathways related to cancer growth .
Synthesis Methods
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{(4-oxo-thienopyrimidin)} typically involves several steps:
- Formation of the Oxazole Ring: This is achieved through cyclization reactions starting from appropriate precursors.
- Synthesis of Thienopyrimidine Core: This involves multi-step reactions utilizing thiophene and pyrimidine derivatives.
- Coupling Reaction: The oxazole and thienopyrimidine intermediates are coupled via a sulfanyl linkage.
- Acetamide Formation: The acetamide group is introduced through an acylation reaction .
Q & A
Q. What are the recommended synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions:
- Alkylation : Reacting thienopyrimidinone intermediates with α-chloroacetamides in the presence of KOH to introduce the sulfanylacetamide moiety .
- Cyclization : Thiophene or pyrimidine ring formation under controlled temperature (60–80°C) using solvents like DMF or THF .
- Optimization : Monitoring reaction progress via TLC and adjusting pH (6–8) to minimize by-products. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) improves yield .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and sulfur linkages (e.g., thienopyrimidine C=O at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- HPLC : Purity >95% validated using reverse-phase C18 columns (acetonitrile/water gradient) .
Q. How is the compound’s stability evaluated under standard laboratory conditions?
- Light/Temperature Sensitivity : Stability tests under UV light (254 nm) and varying temperatures (4°C, 25°C, 40°C) over 72 hours, monitored via HPLC .
- pH Stability : Incubation in buffers (pH 3–10) to assess degradation kinetics. Thienopyrimidine derivatives are generally stable at neutral pH but degrade under extremes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?
- Key Modifications :
- Propyl Group (C3) : Replace with ethyl/benzyl to assess hydrophobic interactions .
- Oxazole Ring : Substitute with thiadiazole or triazole to evaluate heterocycle effects on target binding .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) or cell viability (e.g., MTT assay in cancer lines) .
Q. Example SAR Table :
| Derivative | Substituent (R) | Biological Activity (IC₅₀, μM) |
|---|---|---|
| Parent | Propyl | 0.45 ± 0.02 |
| Analog 1 | Ethyl | 0.78 ± 0.05 |
| Analog 2 | Benzyl | 0.12 ± 0.01 |
| Data adapted from studies on thienopyrimidine analogs . |
Q. What in vivo models are suitable for evaluating anti-inflammatory or anticancer efficacy?
- Anti-Inflammatory : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg, oral), measuring edema reduction at 4–24 hours .
- Anticancer : Xenograft models (e.g., HCT-116 colon cancer) with tumor volume monitoring post-intraperitoneal administration (20 mg/kg, 3x/week) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS to identify metabolic instability .
- Metabolite Identification : Incubate with liver microsomes and profile metabolites using HPLC-QTOF-MS .
- Target Engagement : Use thermal shift assays to confirm binding to intended targets (e.g., kinases) in cellular lysates .
Q. What computational strategies predict target interactions and selectivity?
- Molecular Docking : Glide/SP docking into ATP-binding pockets (e.g., EGFR kinase PDB: 1M17) to prioritize derivatives .
- MD Simulations : 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- Selectivity Screening : Pan-kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How are metabolic pathways and toxicity profiles investigated for this compound?
- CYP450 Inhibition : Incubate with human liver microsomes and NADPH, quantifying metabolite formation via LC-MS .
- Ames Test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .
- hERG Binding : Patch-clamp assays to evaluate cardiac toxicity risks (IC₅₀ > 10 μM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
